4,7-Diphenyl-2-benzofuran-1,3-dione

Catalog No.
S16114099
CAS No.
1162-64-7
M.F
C20H12O3
M. Wt
300.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,7-Diphenyl-2-benzofuran-1,3-dione

CAS Number

1162-64-7

Product Name

4,7-Diphenyl-2-benzofuran-1,3-dione

IUPAC Name

4,7-diphenyl-2-benzofuran-1,3-dione

Molecular Formula

C20H12O3

Molecular Weight

300.3 g/mol

InChI

InChI=1S/C20H12O3/c21-19-17-15(13-7-3-1-4-8-13)11-12-16(18(17)20(22)23-19)14-9-5-2-6-10-14/h1-12H

InChI Key

SLWAADXFJSKGOJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C3C(=C(C=C2)C4=CC=CC=C4)C(=O)OC3=O

4,7-Diphenyl-2-benzofuran-1,3-dione is a complex organic compound characterized by its unique structure, which consists of a benzofuran backbone with two phenyl groups attached at the 4 and 7 positions. This compound belongs to the class of diones, specifically featuring two carbonyl groups (C=O) at positions 1 and 3 of the benzofuran ring. Its molecular formula is C20H12O3C_{20}H_{12}O_{3}, and it has a molecular weight of approximately 300.307 g/mol . The compound is notable for its potential biological activities and applications in various fields, including pharmaceuticals and materials science.

  • Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide, resulting in oxidized derivatives.
  • Reduction: Reduction reactions can be performed using lithium aluminum hydride or sodium borohydride, yielding reduced products.
  • Electrophilic Substitution: The aromatic rings in the compound are susceptible to electrophilic substitution reactions, allowing for the introduction of various substituents through reactions with halogens or nitrating agents .

Research indicates that 4,7-diphenyl-2-benzofuran-1,3-dione exhibits significant biological activity. It has been studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in tumor growth. Additionally, it may possess antioxidant properties, which could be beneficial in protecting cells from oxidative stress. The exact mechanisms of action are still under investigation, but the compound's interaction with cellular pathways suggests therapeutic potential in oncology and other fields .

The synthesis of 4,7-diphenyl-2-benzofuran-1,3-dione can be achieved through several methods:

  • Condensation Reactions: This involves the condensation of substituted phenols with arylglyoxals and cyclic diketones.
  • Photocyclization: Following condensation, photocyclization can occur under UV light to form the benzofuran structure.
  • Aromatization: The final step typically involves aromatization reactions to stabilize the compound's structure .

4,7-Diphenyl-2-benzofuran-1,3-dione has diverse applications:

  • Pharmaceuticals: Due to its biological activity, it is being explored as a potential drug candidate for cancer treatment.
  • Materials Science: Its unique structural properties make it suitable for use in developing new materials with specific electronic or optical characteristics.
  • Chemical Research: The compound serves as a reagent in various organic synthesis reactions and studies involving photochemical processes .

Interaction studies have shown that 4,7-diphenyl-2-benzofuran-1,3-dione can interact with various biological targets. It may inhibit specific enzymes associated with cancer progression and modulate pathways involved in oxidative stress response. These interactions highlight its potential as a therapeutic agent and warrant further investigation into its pharmacological properties .

Several compounds share structural similarities with 4,7-diphenyl-2-benzofuran-1,3-dione. A comparison is provided below:

Compound NameStructural FeaturesUnique Aspects
1,3-DiphenylisobenzofuranContains a similar dibenzofuran structure but lacks carbonyl groupsHighly reactive diene used in Diels-Alder reactions
4,5-Dimethoxy-2-benzofuran-1,3-dioneSimilar dione structure with methoxy substituentsExhibits different solubility and reactivity due to methoxy groups
4,7-Dibromo-2-benzofuran-1,3-dioneContains bromine substituents at positions 4 and 7Potentially enhanced reactivity due to halogen effects
4-Hydroxy-5-methyl-2-benzofuran-1,3-dioneHydroxy and methyl groups introduce different electronic propertiesMay exhibit distinct biological activities compared to the parent compound

These compounds illustrate the diversity within this class of chemicals while highlighting the unique characteristics of 4,7-diphenyl-2-benzofuran-1,3-dione as a versatile compound with significant potential for research and application in various fields .

XLogP3

4.5

Hydrogen Bond Acceptor Count

3

Exact Mass

300.078644241 g/mol

Monoisotopic Mass

300.078644241 g/mol

Heavy Atom Count

23

Dates

Last modified: 08-15-2024

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